molecular formula C14H12F2N2O3S B4731877 N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide

N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No.: B4731877
M. Wt: 326.32 g/mol
InChI Key: ANUHILVPZMPTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in a wide range of cellular processes. In

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The inhibition of CK2 by this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, this compound has been shown to inhibit the replication of viruses such as HIV and HCV.

Mechanism of Action

N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis. The inhibition of CK2 by this compound leads to the disruption of signaling pathways that are essential for cell survival, resulting in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2. In neurodegenerative diseases, this compound protects neurons from oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In infectious diseases, this compound inhibits the replication of viruses by blocking viral entry and inhibiting viral RNA synthesis.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its accessibility for synthesis, and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Future Directions

N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide has great potential for future research in various fields. Some possible future directions include the development of more potent and selective CK2 inhibitors based on the structure of this compound, the investigation of the effects of this compound on other signaling pathways and cellular processes, and the evaluation of the efficacy and safety of this compound in preclinical and clinical studies. Additionally, the combination of this compound with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-22(20,21)18-13-5-3-2-4-10(13)14(19)17-9-6-7-11(15)12(16)8-9/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUHILVPZMPTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.